molecular formula C19H26N2O2S2 B4749926 1-[(4-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

1-[(4-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine

Cat. No.: B4749926
M. Wt: 378.6 g/mol
InChI Key: IKUKFTJVXRUQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is an organic compound with the molecular formula C19H26N2O2S2 and a molecular weight of 378.55 g/mol . This compound features a piperazine ring substituted with a butylphenylsulfonyl group and a thienylmethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[(4-butylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-butylbenzenesulfonyl chloride and 2-thienylmethylamine.

    Reaction Conditions: The reaction between 4-butylbenzenesulfonyl chloride and

Properties

IUPAC Name

1-(4-butylphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S2/c1-2-3-5-17-7-9-19(10-8-17)25(22,23)21-13-11-20(12-14-21)16-18-6-4-15-24-18/h4,6-10,15H,2-3,5,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUKFTJVXRUQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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